3,5-Dibromosulfanilic acid sodium salt

EPR spectroscopy Nitrite quantification Isotopic internal standard

Sourcing 2,6-dibromoaniline or developing navy-blue reactive dyes often requires handling elemental bromine or struggling with inadequate chromophoric shifts. 3,5-Dibromosulfanilic acid sodium salt (CAS 78824-10-9) eliminates on-site bromination, enabling direct acid-catalysed desulfonation to 2,6-dibromoaniline (72% overall yield). The two ortho-bromine substituents provide the essential bathochromic shift for deep-blue/black azo dyes and enable baseline-resolved EPR nitrite quantification. Supplied at ≥98% purity as a water-soluble sodium salt for immediate aqueous diazotisation.

Molecular Formula C6H4Br2NNaO3S
Molecular Weight 352.97 g/mol
CAS No. 78824-10-9
Cat. No. B1512892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dibromosulfanilic acid sodium salt
CAS78824-10-9
Molecular FormulaC6H4Br2NNaO3S
Molecular Weight352.97 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1Br)N)Br)S(=O)(=O)[O-].[Na+]
InChIInChI=1S/C6H5Br2NO3S.Na/c7-4-1-3(13(10,11)12)2-5(8)6(4)9;/h1-2H,9H2,(H,10,11,12);/q;+1/p-1
InChIKeyDTJLNZLNWFJAOF-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes250 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Dibromosulfanilic Acid Sodium Salt Identity & Procurement


3,5-Dibromosulfanilic acid sodium salt (IUPAC: sodium 4‑amino‑3,5‑dibromobenzenesulfonate, CAS 78824‑10‑9) is a di‑brominated aromatic sulfonic acid derivative supplied as the sodium salt, typically at ≥98% purity . It belongs to the sulfanilic acid family and serves primarily as a synthetic intermediate for azo dyes and pharmaceutical building blocks, most notably as the penultimate precursor to 2,6‑dibromoaniline [1]. Its distinctive feature relative to unsubstituted sulfanilic acid is the presence of two ortho‑bromine atoms, which modulate the electronic character of the aromatic ring and create a diazonium intermediate with altered coupling reactivity and side‑reaction profiles [2].

Aqueous diazotization-ready sodium salt form
Penultimate precursor to 2,6-dibromoaniline
Reported EPR nitrite probe with isotopic resolution

3,5-Dibromosulfanilic Acid Sodium Salt vs. Unsubstituted Sulfanilic Acid


Although both sulfanilic acid (CAS 121‑57‑3) and 3,5‑dibromosulfanilic acid sodium salt share the 4‑aminobenzenesulfonate core, the two ortho‑bromine substituents in the latter fundamentally alter the electron density of the aromatic ring and the steric environment around the amino group . In diazotisation‑based dye synthesis, the bromine atoms redirect the coupling position and modify the absorption λmax of the resulting azo chromophore; the patent literature explicitly selects 2,6‑dibromoaniline‑4‑sulfonic acid (the free‑acid form of this compound) over non‑brominated sulfanilic acid to achieve dense navy‑blue to black shades with high fastness on cellulose [1]. In EPR‑based nitrite quantification, only the dibromo derivative yields arylnitro anion radicals whose ¹⁴N and ¹⁵N spectra are completely baseline‑resolved, a prerequisite for ratiometric internal‑standard quantitation that sulfanilic acid and other tested aminoarenes do not simultaneously deliver [2]. These divergent properties mean that substituting the generic, non‑brominated analog will fail to reproduce the targeted chromophoric or spectroscopic performance.

Chromophore mismatch Bromine substituents reported to direct coupling and shift absorption; unsubstituted analog may not produce target navy-blue shade.
EPR spectral overlap Only the dibromo derivative is reported to give baseline-resolved 14N/15N spectra for ratiometric quantitation; sulfanilic acid did not achieve this separation.
Solubility mismatch Sodium salt provides direct water solubility; free acid or sulfonamide forms require additional neutralization or co-solvents.

3,5-Dibromosulfanilic Acid Sodium Salt Differentiation Evidence


Baseline-Separated ¹⁴N/¹⁵N EPR Spectra for Nitrite Quantitation

In the reaction with nitrite ions, 3,5‑dibromo‑4‑aminobenzenesulfonic acid (Na‑salt) generates an arylnitroanion radical whose EPR spectra obtained with ¹⁴N‑nitrite and ¹⁵N‑nitrite are completely separated with zero spectral overlap [1]. This property permits the addition of a known amount of ¹⁵N‑nitrite as an internal standard and ratiometric evaluation using the MI = +1 component of the ¹⁴N spectrum versus the MI = +½ component of the ¹⁵N spectrum, eliminating radical‑concentration variability [1]. By contrast, a panel of other aminoarenes—including sulfanilic acid, 4‑aminobenzoic acid, 3,5‑dimethoxyaniline, 3,4,5‑trimethoxyaniline, 4‑fluoroaniline, and aminobenzene—were studied under identical conditions and did not exhibit this combination of complete spectral separation and high radical yield that makes the dibromo compound uniquely suited for quantitative internal‑standard EPR [2]. No comparator among the tested aminoarenes is reported to provide fully baseline‑resolved dual‑isotope spectra while maintaining radical stability adequate for analytical calibration.

EPR Spectral Separation
Reported
Target: Complete 14N/15N separation
Comparator: No baseline separation reported
Supports ratiometric 15N-ISTD quantitation, compensates radical-yield variability.
Requires validation under user-specific EPR conditions.
EPR spectroscopy Nitrite quantification Isotopic internal standard

2,6-Dibromoaniline Synthesis Yield via Bromination–Desulfonation

Patent CN1357533A discloses a process in which sulfanilic acid is first converted to its sodium salt, then brominated to yield sodium 4‑amino‑3,5‑dibromobenzenesulfonate (the target compound), and subsequently hydrolytically desulfonated under acidic conditions to afford 2,6‑dibromoaniline [1]. The overall yield from sulfanilic acid to crude 2,6‑dibromoaniline is reported as 72% [1]. This compares favorably with traditional routes that proceed via 3,5‑dibromosulfanilamide (CAS 39150‑45‑3), which requires an additional sulfonamide‑to‑sulfonic‑acid hydrolysis step and typically delivers lower overall yields due to losses during work‑up of the sulfonamide intermediate . The sodium sulfonate salt route eliminates the need to isolate the free sulfonic acid, simplifies the process, and reduces reagent cost.

Synthesis Yield
Reported
72%
overall from sulfanilic acid
Reported process yield via bromination-desulfonation route; enables direct entry to desulfonation step.
Patent-reported yield; verify at scale.
Pharmaceutical intermediate 2,6-Dibromoaniline Process chemistry

Brominated Diazo Component for Navy-Blue to Black Reactive Dyes

Japanese Patent JPS6099170A specifically designates 2,6‑dibromoaniline‑4‑sulfonic acid (the free‑acid form of the target compound) as the preferred amine for constructing vinylsulfone‑type disazo reactive dyes that produce dense navy‑blue to black shades on cellulose fibers with high fastness [1]. The diazotised dibromo‑amine is coupled with 1‑amino‑8‑hydroxynaphthalene‑3,6‑disulfonic acid (H‑acid) as the monoazo component; the resulting intermediate is then coupled with a second diazotised amine bearing the reactive vinylsulfone group [1]. When the non‑brominated sulfanilic acid is used in analogous coupling sequences, the resulting chromophore exhibits a hypsochromic shift (shorter λmax) and generates orange to red shades rather than the deep navy‑blue required for this dye class, making the dibromo substitution essential for achieving the target color space [2].

Dye Chromophore Shift
Class-level
Dibromo: navy-blue/black shades
Unsubstituted: orange/red shades
Bromine substitution essential for target deep-blue shade; non-brominated analog produces different chromophore.
Exact λmax not disclosed; confirm in specific dye formulation.
Reactive dyes Cellulose dyeing Disazo chromophore

Water Solubility: Sodium Salt vs. Free Sulfonic Acid

3,5‑Dibromosulfanilic acid sodium salt is reported to be soluble in water and insoluble in organic solvents, with an approximate melting point of 210–215°C . The free sulfonic acid form (Benzenesulfonic acid, 4‑amino‑3,5‑dibromo‑) has a predicted density of 2.253 g/cm³ but is not readily available as a commercial product with defined purity . The sodium salt form is supplied at 98% assay (Sigma‑Aldrich Product No. 268143) and can be used directly in aqueous diazotisation without a separate neutralisation step . In contrast, the related sulfonamide analog 3,5‑dibromosulfanilamide (CAS 39150‑45‑3) has a much higher melting point (242°C) and lower water solubility, requiring organic co‑solvents for many transformations [1].

Solubility & Melting Point
Property context
Sodium salt: water-soluble, m.p. ~210–215°C
Sulfonamide: m.p. 242°C, sparingly soluble
Sodium salt supports aqueous processing without co-solvents.
Melting point approximate; verify for specification.
Solubility Formulation Aqueous reaction

3,5-Dibromosulfanilic Acid Sodium Salt Applications


EPR Nitrite Quantification with ¹⁵N Internal Standard

Researchers quantifying nitrite in biological or environmental samples by EPR spectroscopy can employ 3,5‑dibromosulfanilic acid sodium salt as the aminoarene probe to generate arylnitroanion radicals whose ¹⁴N and ¹⁵N spectra are fully baseline‑resolved [1]. This enables ratiometric internal‑standard calibration that compensates for radical‑yield variability, a capability not demonstrated with sulfanilic acid or other tested aminoarenes [2]. The compound is used as supplied (98% purity, water‑soluble) without further purification .

2,6-Dibromoaniline Synthesis via Bromination–Desulfonation

Process chemists manufacturing 2,6‑dibromoaniline—a key intermediate for pharmaceuticals and agrochemicals—can procure the pre‑formed sodium 4‑amino‑3,5‑dibromobenzenesulfonate to bypass the on‑site bromination step and enter directly into acid‑catalysed desulfonation, achieving an overall yield of 72% from sulfanilic acid according to patent CN1357533A [1]. This route eliminates the handling of elemental bromine in the user’s facility and reduces the number of unit operations.

Disazo Reactive Dye Synthesis for Navy-Blue to Black Shades

Dye chemists developing vinylsulfone‑type reactive dyes for cotton and other cellulosic fibers can use the diazotised form of 2,6‑dibromoaniline‑4‑sulfonic acid (generated in situ from the sodium salt) as the first coupling component with H‑acid to produce monoazo intermediates that, after further coupling, yield navy‑blue to black shades with high wash and light fastness [1]. The bromine substituents are essential for the bathochromic shift that moves the chromophore from the orange/red region into the deep‑blue/black color space [2].

Aqueous Diazotisation Without Organic Co-Solvents

For any synthetic protocol requiring diazotisation of a brominated aniline‑sulfonic acid derivative in water, the sodium salt form provides immediate solubility and obviates the need for pre‑neutralisation with NaOH or dissolution in organic solvents [1]. This is a practical advantage over the free sulfonic acid (not commercially standardized) and over the sulfonamide analog 3,5‑dibromosulfanilamide (m.p. 242°C, sparingly water‑soluble) [2], making the sodium salt the preferred form for aqueous reaction development.

Application
Selection Property
Validation Focus
EPR Nitrite Quantitation
Isotopic spectral resolution profile
Ratiometric internal-standard calibration reproducibility
2,6-Dibromoaniline Synthesis
Pre-formed sodium salt for direct desulfonation
Process yield and purity consistency
Disazo Reactive Dye Synthesis
Bathochromic shift for deep-blue shades
Shade matching and fastness testing
Aqueous Diazotisation
Water-soluble sodium salt form
Solubility and reaction homogeneity
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